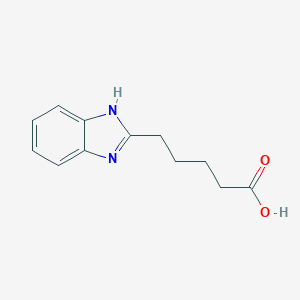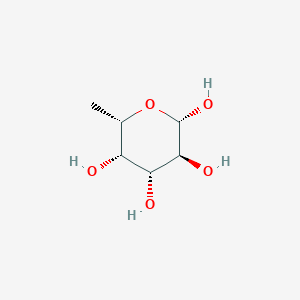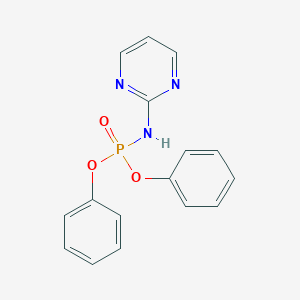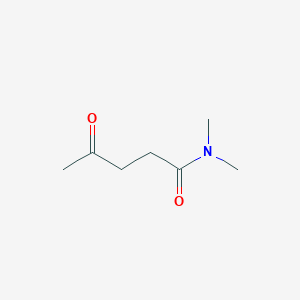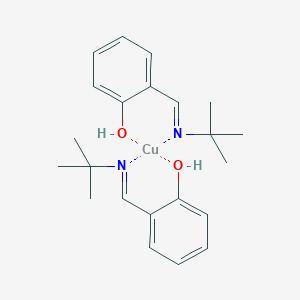
N-tert-Butylsalicylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylsalicylideneamine, also known as N-Ts or N-t-BuSA, is a Schiff base ligand that has been extensively studied for its potential applications in various fields such as catalysis, material science, and medicinal chemistry. This compound is a derivative of salicylaldehyde and tert-butylamine, and its chemical structure consists of a salicylidene moiety attached to an amine group.
Mechanism of Action
The mechanism of action of N-tert-Butylsalicylideneamine as a ligand involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various reactions. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and antifungal activities. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-tert-Butylsalicylideneamine as a ligand in lab experiments is its high stability and solubility in various solvents. However, its limitations include its relatively high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
For research on N-tert-Butylsalicylideneamine include the development of new synthetic methods for its preparation, the exploration of its potential applications in other fields such as energy storage and conversion, and the investigation of its mechanism of action as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of N-tert-Butylsalicylideneamine involves the condensation of salicylaldehyde with tert-butylamine in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization from an appropriate solvent.
Scientific Research Applications
N-tert-Butylsalicylideneamine has been widely used as a ligand in various catalytic reactions such as Suzuki coupling, Heck reaction, and cross-coupling reactions. It has also been utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions. In addition, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
2-(tert-butyliminomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-8,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGSYSKVKLMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


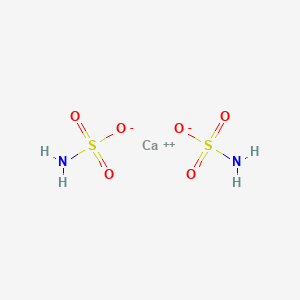
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)





